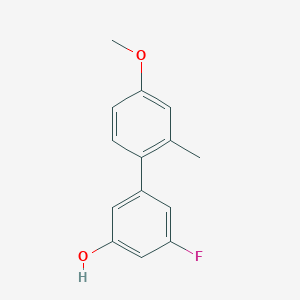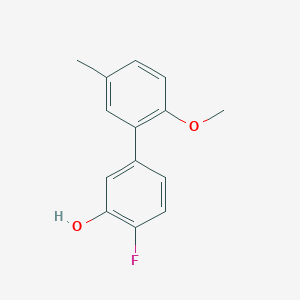
3-Fluoro-5-(4-methoxy-2-methylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-(4-methoxy-2-methylphenyl)phenol, 95% (3-F5-M2MP) is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in organic solvents and is used as a reagent in organic synthesis. 3-F5-M2MP has been studied extensively in the laboratory, and its use in scientific research has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
3-Fluoro-5-(4-methoxy-2-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a starting material for the synthesis of a variety of compounds. It has also been used in the synthesis of pharmaceuticals, in the synthesis of polysaccharides, and in the synthesis of polyamides. In addition, 3-Fluoro-5-(4-methoxy-2-methylphenyl)phenol, 95% has been used as a fluorescent probe in studies of cell membranes and in studies of protein structure.
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-(4-methoxy-2-methylphenyl)phenol, 95% is not fully understood, but it is believed to act as a proton donor, as well as an electron donor or acceptor. It has been shown to interact with proteins, nucleic acids, and other biomolecules, and to modulate the activity of enzymes. It is also believed to be involved in the regulation of gene expression, and to be involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-(4-methoxy-2-methylphenyl)phenol, 95% have been studied extensively in the laboratory. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial activities. It has also been found to have antioxidant and neuroprotective effects, and to be involved in the regulation of cell growth and differentiation. In addition, it has been found to modulate the activity of enzymes, and to have a variety of other biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Fluoro-5-(4-methoxy-2-methylphenyl)phenol, 95% in laboratory experiments is its high purity, which makes it suitable for use in a variety of applications. It is also relatively easy to synthesize, and can be stored at room temperature. However, it is important to note that 3-Fluoro-5-(4-methoxy-2-methylphenyl)phenol, 95% is a highly reactive compound, and should be handled with care. In addition, it is important to note that 3-Fluoro-5-(4-methoxy-2-methylphenyl)phenol, 95% may interact with other compounds in the laboratory, and should be used with caution.
Orientations Futures
The potential applications of 3-Fluoro-5-(4-methoxy-2-methylphenyl)phenol, 95% are vast and the possibilities for further research are numerous. Future research could focus on its use as a fluorescent probe in cell membrane studies, its involvement in the regulation of gene expression, its role in the synthesis of polymers and pharmaceuticals, and its potential use as an anti-inflammatory and anti-cancer agent. In addition, further research could focus on its biochemical and physiological effects, and its potential use in the development of new therapeutic agents.
Méthodes De Synthèse
3-Fluoro-5-(4-methoxy-2-methylphenyl)phenol, 95% is synthesized by reacting 4-methoxy-2-methylphenol with trifluoromethanesulfonic anhydride in a solvent such as dichloromethane. The reaction is typically carried out at room temperature and requires a base, such as triethylamine, to facilitate the reaction. The reaction is typically complete within 1-2 hours. The product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.
Propriétés
IUPAC Name |
3-fluoro-5-(4-methoxy-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-9-5-13(17-2)3-4-14(9)10-6-11(15)8-12(16)7-10/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABCZYBZICVBOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684265 |
Source


|
| Record name | 5-Fluoro-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261945-42-9 |
Source


|
| Record name | 5-Fluoro-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














